N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzothiazole and pyridine) would likely contribute to the compound’s stability. The difluorobenzo[d]thiazol-2-yl group might have an impact on the compound’s electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the carboxamide group could potentially undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms and aromatic rings might affect its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide have been synthesized and characterized in various studies. For instance, research on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related compounds highlights the potential for creating diverse heterocyclic compounds with potential pharmacological applications (El-Essawy & Rady, 2011). Similarly, studies on the synthesis and reactivity of related benzo[e][1,3]benzothiazole compounds demonstrate the feasibility of obtaining thioamides through specific synthesis pathways, which could be relevant for designing compounds with desired biological or chemical properties (Aleksandrov & El’chaninov, 2017).
Environmental Applications
Research into the removal of heavy metals from industrial wastes using novel magnetic nanoadsorbents based on thiazolyl derivatives indicates the potential environmental applications of compounds with similar structures. The study by Zargoosh et al. (2015) showcases the use of a synthesized compound for the effective removal of Zn2+ and Cd2+ ions from industrial waste, highlighting the environmental significance of such molecules in pollution control and waste management practices (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Antimicrobial and Anticancer Activities
The exploration of furan-2-carboxamide-bearing thiazole compounds for antimicrobial activity suggests potential applications in developing new antimicrobial agents. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its structure and antimicrobial activity, demonstrating its effectiveness against a range of microorganisms. This research underscores the potential of similar compounds in the development of new therapeutic agents with antimicrobial properties (Cakmak et al., 2022).
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S/c19-11-8-13(20)16-15(9-11)26-18(22-16)23(10-12-4-1-2-6-21-12)17(24)14-5-3-7-25-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYYXNDOGIRPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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